N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLYDKLCGHWMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CS2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, a compound with the molecular formula C18H20N2O2S and a molecular weight of 328.43 g/mol, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiophene-2-carbonyl moiety and a p-tolyl group. Its structural attributes facilitate interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of antimicrobial and anti-tubercular properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial effects. For instance, compounds structurally related to this compound have shown promising results against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-Tubercular Activity
Research has highlighted the potential of piperidine derivatives in combating Mycobacterium tuberculosis. In particular, certain compounds within this class demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity . The structure-activity relationship studies suggest that modifications to the piperidine core can enhance efficacy against tuberculosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Case Study 1: Anti-Tubercular Screening
In a study focused on anti-tubercular agents, several derivatives were synthesized based on the piperidine scaffold. Among these, this compound exhibited notable activity against Mycobacterium tuberculosis, with further investigations revealing a favorable safety profile in human cell lines .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of various thiophene-piperidine derivatives, including our compound of interest. The results indicated significant bactericidal effects, particularly against resistant strains, supporting its potential as a therapeutic agent in infectious diseases .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : It could disrupt microbial cell membranes due to its lipophilic nature.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
The synthesis of N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide involves the reaction of thiophene derivatives with p-tolyl groups through various synthetic methodologies. The structural analysis is typically performed using spectroscopic techniques such as IR, NMR, and mass spectrometry, which confirm the successful formation of the compound and elucidate its structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, derivatives containing thiophene structures have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Studies have demonstrated that thiophene-containing compounds possess anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The MTT assay is commonly employed to evaluate the cytotoxic effects on cancer cells, revealing IC50 values that indicate their potency compared to standard chemotherapeutics .
Molecular Docking Studies
Molecular docking simulations are essential for understanding the interaction between this compound and biological targets. These studies help predict binding affinities and elucidate mechanisms of action at the molecular level. Compounds with high binding affinities to targets such as cyclin-dependent kinases (CDKs) are particularly noteworthy due to their role in cancer progression .
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments suggest favorable ADME characteristics, indicating good bioavailability and metabolic stability, which are essential for effective drug development .
Case Studies and Observational Research
Numerous case studies have been conducted to explore the efficacy of thiophene derivatives in clinical settings. These studies often focus on patient outcomes following treatment with compounds similar to this compound, providing real-world evidence of their therapeutic benefits . For example, observational research has highlighted instances where patients exhibited significant improvement in conditions treated with these compounds.
Clinical Trials
Given the promising preclinical data, further investigation through clinical trials is warranted to establish the safety and efficacy of this compound in humans. The transition from laboratory findings to clinical application will be critical in determining its viability as a therapeutic agent.
Exploration of Derivatives
The exploration of structural derivatives may yield compounds with enhanced activity or reduced side effects. Modifications to the thiophene or p-tolyl moieties could lead to improved pharmacological profiles.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound is compared to structurally related piperidine carboxamides and thiophene-containing derivatives (Tables 1 and 2).
Table 1: Structural Comparison of Piperidine Carboxamides
Table 2: Thiophene Carboxamide Derivatives
Pharmacological and Physicochemical Properties
Bioactivity :
- The target compound’s thiophene moiety may enhance π-π stacking interactions in enzyme binding pockets, similar to N-(2-nitrophenyl)thiophene-2-carboxamide, which exhibits antimicrobial activity .
- Piperidine carboxamides like compound 4h demonstrate potent local anesthetic activity with reduced toxicity compared to lidocaine, suggesting that the p-tolyl group in the target compound might similarly modulate pharmacokinetics .
- Physicochemical Stability: Thioamide analogues (e.g., N-(2-Furylcarbonyl)piperidine-1-carbo-thioamide) exhibit distinct hydrogen-bonding patterns (N–H⋯O/S) and crystallographic stability, which could influence solubility and bioavailability .
Synthetic Routes :
- Thiophene carboxamides are typically synthesized via condensation of acyl chlorides (e.g., thiophene-2-carbonyl chloride) with amines (e.g., p-toluidine) in aprotic solvents like acetonitrile under reflux .
- Thioamide derivatives require thiocarbonyl reagents (e.g., isothiocyanates) instead of acyl chlorides .
Crystallographic and Conformational Insights
- The target compound’s thiophene and p-tolyl groups likely adopt a planar conformation, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide, where dihedral angles between aromatic rings range from 8.5–13.5° .
- Intramolecular hydrogen bonds (e.g., N–H⋯O in thioamides) stabilize crystal packing, whereas weaker C–H⋯O/S interactions dominate in nitro-substituted derivatives .
Preparation Methods
Carboxamide Formation via Isocyanate Coupling
Piperidine reacts with p-tolyl isocyanate in anhydrous dichloromethane (DCM) under inert atmosphere to yield N-(p-tolyl)piperidine-1-carboxamide. This exothermic reaction proceeds via nucleophilic attack of piperidine’s amine on the isocyanate’s electrophilic carbon, forming a stable urea intermediate that tautomerizes to the carboxamide.
Optimization Insights :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) accelerate reaction kinetics but may necessitate higher temperatures for complete conversion.
- Catalytic additives : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) mitigates protonation of the amine, enhancing nucleophilicity.
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.25–7.15 (m, 4H, Ar-H), 3.55–3.45 (m, 4H, piperidine-H), 2.35 (s, 3H, CH$$3$$), 1.65–1.50 (m, 6H, piperidine-H).
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N–H bend).
Acylation of N-(p-Tolyl)piperidine-1-carboxamide with Thiophene-2-carbonyl Chloride
Preparation of Thiophene-2-carbonyl Chloride
Thiophene-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl$$2$$) or oxalyl chloride in refluxing toluene, yielding the acyl chloride with >95% purity. Excess SOCl$$2$$ is removed via rotary evaporation, and the residue is used directly without further purification.
Critical Parameters :
N-Acylation Reaction
N-(p-Tolyl)piperidine-1-carboxamide is treated with thiophene-2-carbonyl chloride (1.2 equiv) in anhydrous DMF under nitrogen, using N,N-diisopropylethylamine (DIPEA) (2.5 equiv) as a base. The reaction mixture is stirred at 25°C for 12–18 hours, followed by aqueous workup and column chromatography (SiO$$_2$$, ethyl acetate/hexanes).
Mechanistic Considerations :
- Base role : DIPEA scavenges HCl, shifting equilibrium toward product formation.
- Solvent effects : DMF stabilizes the acyl chloride intermediate through polar interactions, enhancing electrophilicity.
Characterization Data :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 7.68 (dd, $$J = 1.2$$, 5.0 Hz, 1H, thiophene-H), 7.45–7.30 (m, 4H, Ar-H), 7.15 (dd, $$J = 3.6$$, 5.0 Hz, 1H, thiophene-H), 3.85–3.70 (m, 4H, piperidine-H), 2.40 (s, 3H, CH$$3$$), 1.75–1.60 (m, 6H, piperidine-H).
- $$^{13}$$C NMR (100 MHz, DMSO-d$$6$$) : δ 168.5 (C=O, carboxamide), 163.2 (C=O, thiophene), 140.1–125.3 (aromatic C), 46.8 (piperidine-CH$$2$$), 21.5 (CH$$_3$$).
- HRMS (ESI+) : m/z calcd for C$${19}$$H$${21}$$N$$2$$O$$2$$S [M+H]$$^+$$: 353.1295; found: 353.1298.
Alternative Synthetic Pathways and Comparative Analysis
One-Pot Sequential Acylation
A tandem approach involves reacting piperidine with p-tolyl isocyanate and thiophene-2-carbonyl chloride in a single vessel. However, competitive acylation of piperidine’s amine by the acyl chloride limits yield (<40%), necessitating strict stoichiometric control.
Ugi Multicomponent Reaction
Combining piperidine, p-toluidine , thiophene-2-carboxylic acid , and an isonitrile in methanol generates a tetrazole intermediate, but regioselectivity issues preclude practical application.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency during acyl chloride formation, reducing reaction time from 6 hours to 15 minutes.
Green Chemistry Metrics
- Atom economy : 78% for the two-step sequence.
- E-factor : 3.2 (solvent recovery reduces waste to 1.8).
Q & A
Q. What are the key synthetic pathways and optimization strategies for N-(thiophene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like thiophene-2-carbonyl chloride and N-(p-tolyl)piperidine-1-carboxamide. Key steps include:
- Intermediate formation : Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride intermediate .
- Coupling reaction : The acyl chloride is reacted with N-(p-tolyl)piperidine-1-carboxamide in the presence of a base (e.g., triethylamine) to form the final compound. Optimizing solvent choice (e.g., acetonitrile or dichloromethane) and temperature (reflux vs. room temperature) improves yield and purity .
- Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC or HPLC .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm for thiophene and p-tolyl groups) and aliphatic signals from the piperidine ring (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 397.1 for C₁₈H₂₀N₂O₂S) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What are the common intermediates in the synthesis, and how are their stabilities addressed?
- Thiophene-2-carbonyl chloride : Highly reactive but moisture-sensitive; stored under inert gas (N₂/Ar) .
- N-(p-tolyl)piperidine-1-carboxamide : Synthesized via carbodiimide-mediated coupling (e.g., DCC) between piperidine-1-carboxylic acid and p-toluidine. Stabilized by low-temperature storage (-20°C) .
Advanced Research Questions
Q. How do structural modifications influence biological activity, and what assays validate these effects?
- Structure-activity relationship (SAR) : Substituting the p-tolyl group with electron-withdrawing groups (e.g., -Cl) enhances enzyme inhibition potency, as seen in analogous piperidine carboxamides .
- In vitro assays :
- Kinase inhibition : ATPase/GTPase activity measured via malachite green assay .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) .
Q. How can computational methods predict target interactions and guide experimental design?
- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., kinases, proteases) using crystal structures from the PDB .
- Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with the carbonyl group) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS) .
Q. How to resolve contradictions in reported biological activities across studies?
- Source analysis : Compare assay conditions (e.g., IC₅₀ values may vary due to differences in cell lines or substrate concentrations) .
- Structural validation : Re-analyze compound purity and stereochemistry (e.g., chiral centers in piperidine) via X-ray crystallography .
- Meta-analysis : Pool data from multiple studies (e.g., using Review Manager) to identify trends in activity profiles .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
